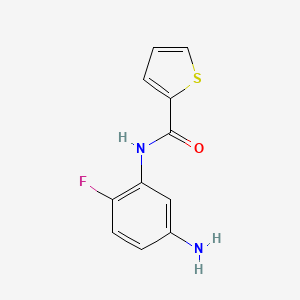

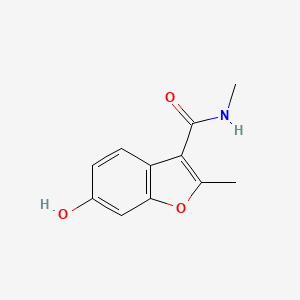

N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide and related compounds involves various chemical reactions and starting materials. For instance, the synthesis of aromatic polyamides derived from 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane was achieved through direct polycondensation with different dicarboxylic acids . Similarly, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide using different organic reagents . The synthesis of N-glycosyl-thiophene-2-carboxamides also involved a series of reactions, starting with per-O-acetylated analogues of the glycoconjugates . These examples demonstrate the versatility of synthetic methods for creating a variety of thiophene-2-carboxamide derivatives.

Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives has been extensively studied. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, providing insights into the molecular conformation and potential interactions . Similarly, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was elucidated, revealing the arrangement of functional groups and overall geometry . These structural analyses are crucial for understanding the properties and potential biological activities of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives are diverse. For instance, the Gewald synthesis technique was used to create 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which was further reacted with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . These reactions highlight the chemical reactivity of the thiophene-2-carboxamide moiety and its ability to form various derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives vary depending on their structure. The polyamides derived from 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane exhibited good solubility in organic solvents, high thermal stability, and specific glass-transition and melting temperatures . The N-glycosyl-thiophene-2-carboxamides showed that the acetylated analogues had higher potency due to better cell membrane transport, and the conformational analysis revealed preferred s-cis conformations . These properties are essential for the application of these compounds in various fields, including materials science and pharmacology.

科学研究应用

Thiophene Derivatives in Medicinal Chemistry

- Biological Activities of Thiophene Derivatives : Thiophene derivatives have been found to possess a wide range of biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Some thiophene compounds are in use as pharmaceuticals, such as Cefoxitin, Cephalothin, and Raltitrexed. The synthesis and modification of thiophene derivatives have attracted significant attention due to their potential applications in medicinal chemistry and other fields (D. Xuan, 2020).

Synthesis and Evaluation for Carcinogenicity

- Synthesis and Carcinogenic Evaluation : A study on the synthesis of thiophene analogues of known carcinogens and their evaluation for potential carcinogenicity revealed insights into the chemical and biological behavior of such compounds. While in vitro tests indicated potential carcinogenicity, doubts were raised about their capability to induce tumors in vivo. This highlights the importance of thorough evaluation of new chemical entities for safety and biological effects (J. Ashby et al., 1978).

Fluorescent Probes for Zinc Ion Determination

- Fluorescent Chemosensors Based on Thiophene Derivatives : Research into the development of fluorescent sensors based on thiophene derivatives for the detection of Zn2+ ions in environmental and biological applications has shown promising results. These derivatives have been modified to improve water solubility and cell membrane permeability, highlighting the versatility of thiophene derivatives in designing functional receptors for bio-imaging and sensing applications (Nur Syamimi Mohamad et al., 2021).

未来方向

The future directions for “N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their pharmacological properties and potential applications in medicinal chemistry. Thiophene derivatives are known to exhibit a variety of biological effects, making them a potential class of biologically active compounds .

属性

IUPAC Name |

N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGUYVXRNCYRPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1340283.png)

![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1340284.png)